molecular formula C7H9NO3S B1354768 Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate CAS No. 40235-65-2

Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate

Cat. No.: B1354768
CAS No.: 40235-65-2
M. Wt: 187.22 g/mol
InChI Key: ORBNJGCTXHRSBC-UHFFFAOYSA-N
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Description

Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The hydroxymethyl group can be introduced through subsequent reactions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while substitution reactions can yield a variety of functionalized thiazole derivatives .

Scientific Research Applications

Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(hydroxymethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. Thiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the thiazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate is unique due to the presence of the hydroxymethyl group, which can undergo various chemical modifications.

Properties

IUPAC Name

ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-2-11-7(10)5-4-12-6(3-9)8-5/h4,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBNJGCTXHRSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443021
Record name Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40235-65-2
Record name Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Diethyl thiazole-2,4-dicarboxylate (1.5 g) was suspended in 15 ml of ethanol, and at -10° C., 3 ml of an ethanol solution of 0.16 g of sodium borohydride and 0.58 g of calcium chloride was added. The mixture was stirred at this temperature for 2 hours. Acetone was added to decompose the excess of the reducing agent, and then the solvent was evaporated under reduced pressure. Dilute sulfuric acid was added to the residue, and insoluble calcium sulfate was separated by filtration. The filtrate was adjusted to pH 10 with an aqueous solution of potassium carbonate, and then extracted with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate, and then further concentrated under reduced pressure. The residue was treated with isopropyl ether to give 0.78 g (yield 64%) of ethyl 2-hydroxymethylthiazole-4-carboxylate as a colorless crystalline powder.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0.16 g
Type
reactant
Reaction Step Four
Quantity
0.58 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1.5 g of diethyl thiazole-2,4-dicarboxylate was suspended in 15 ml of ethanol, and at -10° C., 0.16 g of sodium borohydride and 3 ml of an ethanol solution of 0.58 g of calcium chloride were added. The mixture was stirred at the above temperature for 2 hours. Acetone was added to decompose the excess of the reducing agent, and the solvent was evaporated under reduced pressure. Dilute sulfuric acid was added to the residue, and insoluble calcium sulfate was separated by filtration. The filtrate was adjusted to pH 10 with an aqueous solution of potassium carbonate, and then extracted with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate and evaporated to dryness under reduced pressure. The residue was treated with isopropyl ether to give 0.78 g (yield 64%) of ethyl 2-hydroxymethylthiazole-4-carboxylate as a colorless crystalline powder.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
Quantity
0.58 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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